molecular formula C8H13N3O B2872400 1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane CAS No. 1005585-68-1

1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane

Cat. No.: B2872400
CAS No.: 1005585-68-1
M. Wt: 167.212
InChI Key: YZFRGZKVYQWTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.212. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Inhibitor Development

Synthesis of Novel Inhibitors : A study by Asghari et al. (2016) focused on synthesizing derivatives of 5,5′-(ethane-1,2-diyl)bis compounds, including those similar in structure to "1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane", evaluated as potential inhibitors of 15-lipoxygenase. The synthesized compounds showed promising inhibition, indicating the potential application of such structures in developing therapeutic agents (Asghari et al., 2016).

Material Science and Engineering

Ionic Liquids for Ethane and Ethylene Absorption : Research by Moura et al. (2015) investigated the absorption properties of ethane and ethylene in various imidazolium-based ionic liquids, highlighting the impact of different functional groups on gas solubility. This study suggests the potential of utilizing structurally similar compounds to "this compound" in designing new materials for gas separation and absorption processes (Moura et al., 2015).

Antimicrobial Agents

Development of Antimicrobial Compounds : Aggarwal et al. (2013) described the synthesis of hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione derivatives, showcasing the broad spectrum of antibacterial and antifungal activities. This emphasizes the role of such compounds, akin to "this compound", in creating new antimicrobial agents (Aggarwal et al., 2013).

Properties

IUPAC Name

(NE)-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-4-11-7(3)8(5-9-11)6(2)10-12/h5,12H,4H2,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRGZKVYQWTDW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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